molecular formula C16H17NO5 B14475788 Diethyl 3-hydroxy-1-phenyl-1H-pyrrole-2,4-dicarboxylate CAS No. 65171-76-8

Diethyl 3-hydroxy-1-phenyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B14475788
CAS No.: 65171-76-8
M. Wt: 303.31 g/mol
InChI Key: WOTPRAGEWZGFGF-UHFFFAOYSA-N
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Description

Diethyl 3-hydroxy-1-phenyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3-hydroxy-1-phenyl-1H-pyrrole-2,4-dicarboxylate can be synthesized through several methods. One common approach involves the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate, which is confirmed by IR, NMR, and mass spectra . Another method involves the Knorr reaction, producing diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, followed by alkylation with ethyl chloroacetate using potassium carbonate in dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-hydroxy-1-phenyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield diethyl 3-oxo-1-phenyl-1H-pyrrole-2,4-dicarboxylate, while reduction could produce this compound with modified functional groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 3-hydroxy-1-phenyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific functional groups, which confer distinct reactivity and potential biological activity. Its phenyl and hydroxy groups enhance its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

65171-76-8

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

diethyl 3-hydroxy-1-phenylpyrrole-2,4-dicarboxylate

InChI

InChI=1S/C16H17NO5/c1-3-21-15(19)12-10-17(11-8-6-5-7-9-11)13(14(12)18)16(20)22-4-2/h5-10,18H,3-4H2,1-2H3

InChI Key

WOTPRAGEWZGFGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C(=C1O)C(=O)OCC)C2=CC=CC=C2

Origin of Product

United States

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